5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of chlorobenzyl, fluorobenzyl, and ethyl groups attached to a pyrazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine core.
Introduction of Substituents: The chlorobenzyl, fluorobenzyl, and ethyl groups are introduced through nucleophilic substitution reactions.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a suitable thiol reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can be used to replace the chlorobenzyl or fluorobenzyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can yield a variety of substituted derivatives.
Scientific Research Applications
5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl chloride: A related compound with a similar fluorobenzyl group.
2-Chloro-5-fluorobenzyl bromide: Another related compound with both chlorobenzyl and fluorobenzyl groups.
4-Chlorobenzyl bromide: A compound with a chlorobenzyl group.
Uniqueness
5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to its specific combination of substituents and the presence of a thioether linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN4OS/c1-3-28-20-19(14(2)26-28)25-22(30-13-16-6-4-5-7-18(16)23)27(21(20)29)12-15-8-10-17(24)11-9-15/h4-11H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCGPHSWOCJKDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.